molecular formula C21H21F3N4O5 B11086854 1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11086854
M. Wt: 466.4 g/mol
InChI Key: BOHQMDAGJBLPAQ-UHFFFAOYSA-N
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Description

1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a carboxamide group, a trifluoromethyl group, and a methoxy-nitrophenyl moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the piperidine ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is constructed through cyclization reactions.

    Introduction of the trifluoromethyl group: This can be achieved via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.

    Attachment of the methoxy-nitrophenyl moiety: This step involves the nitration of a methoxybenzene derivative followed by coupling with the piperidine intermediate.

    Formation of the carboxamide group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases in aprotic solvents like tetrahydrofuran (THF).

Major Products:

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the trifluoromethyl group with nucleophiles like alkoxides or amines.

Scientific Research Applications

1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds:

    1-[2-{[(4-Methoxyphenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide: Lacks the nitro group, which may alter its biological activity and chemical reactivity.

    1-[2-{[(4-Nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide: Lacks the methoxy group, potentially affecting its solubility and interaction with biological targets.

    1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-phenyl]piperidine-4-carboxamide: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall stability.

Uniqueness: The presence of both the methoxy and nitro groups, along with the trifluoromethyl group, makes 1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide unique. These functional groups contribute to its distinct chemical properties, such as enhanced stability, lipophilicity, and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21F3N4O5

Molecular Weight

466.4 g/mol

IUPAC Name

1-[2-[(4-methoxy-3-nitrobenzoyl)amino]-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H21F3N4O5/c1-33-18-5-2-13(10-17(18)28(31)32)20(30)26-15-11-14(21(22,23)24)3-4-16(15)27-8-6-12(7-9-27)19(25)29/h2-5,10-12H,6-9H2,1H3,(H2,25,29)(H,26,30)

InChI Key

BOHQMDAGJBLPAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCC(CC3)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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